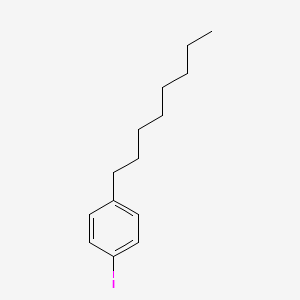

1-Iodo-4-octylbenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-iodo-4-octylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21I/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZUJUAMRZCCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Aryl Iodides in Modern Synthetic Strategies

Aryl iodides, including 1-Iodo-4-octylbenzene, are highly valued reagents in contemporary organic synthesis due to the reactivity of the carbon-iodine bond. This bond is the weakest among the aryl halides, a characteristic that renders aryl iodides particularly susceptible to oxidative addition with transition metal catalysts. This reactivity is the cornerstone of their widespread use in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are quintessential examples of modern synthetic methods that frequently employ aryl iodides. acs.orgrsc.orgarchive.orgresearchgate.net In these transformations, the aryl iodide readily reacts with a low-valent palladium catalyst to initiate the catalytic cycle, enabling the formation of new bonds with a diverse array of coupling partners. acs.orgresearchgate.net The relatively mild conditions under which these reactions can often be conducted make aryl iodides suitable for use in the synthesis of complex and sensitive molecules. archive.org

Beyond palladium catalysis, the utility of aryl iodides extends to other transition metal-catalyzed processes, including those employing copper and gold. The development of new ligands and catalytic systems continues to expand the scope of reactions in which aryl iodides can participate, solidifying their status as indispensable tools for the synthetic chemist.

Contextualizing Long Chain Alkylbenzenes in Advanced Chemical Research

The presence of a long alkyl chain, such as the octyl group in 1-Iodo-4-octylbenzene, imparts specific physical and chemical properties to the molecule. Long-chain alkylbenzenes are known to influence the solubility of compounds in organic solvents and can play a crucial role in controlling the morphology and processing of materials.

In the field of materials science, the incorporation of long alkyl chains can enhance the solubility of conjugated polymers, which are often otherwise intractable. This improved solubility facilitates the solution-based processing of these materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The alkyl chains can also influence the solid-state packing of molecules, which in turn affects their electronic properties.

Furthermore, long-chain alkylbenzenes are precursors to linear alkylbenzene sulfonates, a major class of biodegradable surfactants used in detergents. While this application is of significant industrial importance, the focus in advanced chemical research is more on the unique properties that these alkyl chains bring to novel materials and molecular architectures. For instance, the hydrophobic nature of the octyl chain can be exploited in the design of molecules that self-assemble into ordered structures in solution or at interfaces.

The Research Trajectory of 1 Iodo 4 Octylbenzene and Its Synthetic Applications

Direct Iodination of Alkylbenzenes

Direct iodination involves the introduction of an iodine atom onto the benzene (B151609) ring of an alkylbenzene, such as octylbenzene. This can be accomplished through electrophilic or oxidative approaches, with careful consideration of regioselectivity.

Electrophilic Iodination Approaches

Direct iodination of aromatic compounds with molecular iodine is generally a challenging process due to the low electrophilicity of iodine. mdma.ch To overcome this, the reaction often requires the presence of an oxidizing agent to generate a more potent electrophile, such as the iodonium (B1229267) ion (I+). rutgers.edumasterorganicchemistry.com A common method involves the use of molecular iodine in the presence of nitric acid. rutgers.edubabafaridgroup.edu.in For instance, a system of I2/HNO3 in acetic acid has been shown to be effective for iodinating various substrates under ambient conditions, offering high yields in short reaction times. babafaridgroup.edu.in Another approach utilizes iodine with an acidic oxidizing agent like nitric acid to form the active iodinating species. rutgers.edu

Research has also explored the use of other activating agents. For example, a mixture of iodine and silver sulfate (B86663) can effectively iodinate activated benzenes without the need for additional acid. mdma.ch Similarly, iodine in combination with silver nitrite (B80452) has been used for the iodination of alkylbenzenes. researchgate.net

Oxidative Iodination Reactions

Oxidative iodination methods provide an alternative to traditional electrophilic substitution. These methods typically involve the use of an oxidant to generate the electrophilic iodine species in situ from a source like molecular iodine or an iodide salt. mdpi.comnih.govorganic-chemistry.org

One such eco-friendly approach utilizes sodium percarbonate as an oxidant with either molecular iodine or potassium iodide. mdpi.comnih.gov This method has been successfully applied to a variety of aromatic compounds. Another effective system for the oxidative iodination of deactivated arenes involves the use of sodium periodate (B1199274) (NaIO4) as the oxidant with either I2 or KI in concentrated sulfuric acid. organic-chemistry.org A urea-hydrogen peroxide adduct (UHP) has also been demonstrated as a viable oxidant for the iodination of both activated and deactivated arenes in the presence of molecular iodine. thieme-connect.com Furthermore, iodic acid in a mixture of acetic anhydride (B1165640) and concentrated sulfuric acid has been used to iodinate halobenzenes and other deactivated arenes. mdpi.comresearchgate.netresearchgate.net

The following table summarizes various oxidative iodination systems:

| Iodine Source | Oxidant | Substrate Scope | Reference |

| I2 or KI | Sodium Percarbonate | Various aromatics | mdpi.comnih.gov |

| I2 or KI | Sodium Periodate (NaIO4) | Deactivated arenes | organic-chemistry.org |

| I2 | Urea-Hydrogen Peroxide (UHP) | Activated and deactivated arenes | thieme-connect.com |

| HIO3 | N/A (in Ac2O/H2SO4) | Halobenzenes, deactivated arenes | mdpi.comresearchgate.netresearchgate.net |

Regioselectivity Control in Aromatic Iodination

In the electrophilic iodination of alkylbenzenes like octylbenzene, the alkyl group is an activating, ortho-, para-director. lkouniv.ac.inlibretexts.org This means that the incoming iodo group will preferentially add to the positions ortho (adjacent) or para (opposite) to the alkyl group. The para-isomer is generally favored due to reduced steric hindrance compared to the ortho positions. nih.gov

The regioselectivity is governed by the electronic effects of the substituent. Electron-donating groups increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. lkouniv.ac.inlibretexts.org The kinetic control of the reaction, where the rate-determining step is the attack of the electrophile, leads to the preferential formation of the ortho and para products. asianpubs.org For instance, in the iodination of toluene, a close analog of octylbenzene, a mixture of ortho- and para-iodotoluene is typically observed. mdma.ch

Indirect Synthesis via Halogen Exchange and Functional Group Transformations

Indirect methods for synthesizing this compound often provide better regioselectivity and are suitable for substrates that are not amenable to direct iodination. These methods include halogen exchange reactions and the transformation of other functional groups, most notably through diazotization-iodination pathways.

Conversion from Aryl Bromides or Chlorides

A common indirect route to aryl iodides is the halogen exchange reaction, often referred to as a Finkelstein-type reaction for aromatic systems. This involves the conversion of an aryl bromide or chloride to the corresponding aryl iodide. Copper(I)-catalyzed systems have been shown to be particularly effective for this transformation. For example, a mild and general method for the conversion of aryl bromides to aryl iodides utilizes a catalyst system of copper(I) iodide (CuI) with a diamine ligand. acs.org This method tolerates a variety of functional groups. acs.org Nickel-based catalysts have also been employed for the halogen exchange reaction of aryl bromides with potassium iodide. oup.com A photo-induced, metal-free halogen exchange has also been reported, where the presence of a catalytic amount of elemental iodine can promote the reaction. organic-chemistry.org

A specific example is the synthesis of 1-benzyloxy-2-iodo-4-tert-octylbenzene from the corresponding bromo derivative via a halogen exchange reaction, highlighting the utility of this method for complex molecules. chemicalpapers.com

Diazotization-Iodination Pathways

The Sandmeyer reaction is a classic and widely used method for the synthesis of aryl halides from primary aryl amines. numberanalytics.comwikipedia.orgbyjus.com This two-step process involves the diazotization of an aromatic amine, followed by displacement of the diazonium group with an iodide. wikipedia.orgbyjus.com

For the synthesis of this compound, the starting material would be 4-octylaniline (B91056). cohlife.orgthieme-connect.comsemanticscholar.org The amine is first treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, to form the corresponding arenediazonium salt. organic-chemistry.org This intermediate is then treated with an iodide source, such as potassium iodide, to yield the desired this compound. cohlife.orgdoubtnut.com This method is highly regioselective as the iodo group specifically replaces the amino group. acs.org

Recent advancements have focused on developing greener and more convenient protocols for this reaction, such as using reusable polymeric diazotization agents in water or employing acidic ionic liquids. tpu.ruijcce.ac.ir Another approach utilizes arylhydrazines as precursors to generate the diazonium salts in situ. acs.org

The following table outlines the key steps in the diazotization-iodination of 4-octylaniline:

| Step | Reagents | Intermediate/Product | Reference |

| Diazotization | 4-Octylaniline, NaNO2, HCl | 4-Octylbenzenediazonium chloride | cohlife.orgorganic-chemistry.org |

| Iodination | 4-Octylbenzenediazonium chloride, KI | This compound | cohlife.orgdoubtnut.com |

Synthesis of Octylbenzene Precursors

The creation of the octylbenzene framework is a critical preliminary step in the synthesis of this compound. A prevalent and effective method for this is the Friedel-Crafts acylation, followed by a reduction reaction. wikipedia.org

A common approach involves the Friedel-Crafts acylation of benzene with octanoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org This reaction typically proceeds by adding the acyl chloride to a mixture of benzene and the catalyst, followed by heating to complete the reaction. chemguide.co.uk The resulting ketone, 1-phenyl-1-octanone (also known as octanophenone), can then be reduced to octylbenzene. wikipedia.orgyoutube.com

One of the classic reduction methods employed for this transformation is the Clemmensen reduction. wikipedia.org This reaction deoxygenates the ketone to an alkane using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.orggeeksforgeeks.org The combination of Friedel-Crafts acylation and Clemmensen reduction provides a reliable two-step process to obtain octylbenzene from benzene. wikipedia.org

An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which is conducted under basic conditions. uwindsor.ca Another milder, two-step alternative is the Mozingo reduction, which utilizes a thioacetal intermediate followed by hydrogenolysis with Raney nickel. wikipedia.org

A concise synthesis of Fingolimod, a multiple sclerosis drug, also highlights a relevant synthesis of an octylbenzene precursor. nih.gov In this route, n-octylbenzene is treated with 3-nitropropanoyl chloride in the presence of AlCl₃ to yield 3-nitro-1-(4-octylphenyl)propan-1-one (B562172) with a high yield of 85%. nih.gov Another method involves the reaction of n-octylbenzene with 3-bromopropionyl chloride and AlCl₃ to produce 3-bromo-1-(4-octylphenyl)propan-1-one. nih.gov

The following table summarizes the key reactions involved in the synthesis of octylbenzene precursors:

| Reaction | Reactants | Catalyst/Reagents | Product |

| Friedel-Crafts Acylation | Benzene, Octanoyl Chloride | AlCl₃ | 1-Phenyl-1-octanone |

| Clemmensen Reduction | 1-Phenyl-1-octanone | Zn(Hg), HCl | Octylbenzene |

| Friedel-Crafts Acylation | n-Octylbenzene, 3-Nitropropanoyl chloride | AlCl₃ | 3-Nitro-1-(4-octylphenyl)propan-1-one |

| Friedel-Crafts Acylation | n-Octylbenzene, 3-Bromopropionyl chloride | AlCl₃ | 3-Bromo-1-(4-octylphenyl)propan-1-one |

Synthesis of Substituted this compound Derivatives

Once octylbenzene is obtained, the introduction of an iodine atom at the para position is the next key transformation. A common method for the synthesis of this compound and its analogues is through the diazotization of the corresponding aniline, followed by a Sandmeyer-type reaction with potassium iodide. cohlife.org For instance, 4-octylaniline can be treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which then reacts with potassium iodide to yield this compound. cohlife.org This method has been successfully applied to synthesize a series of 1-alkyl-4-iodobenzenes with varying alkyl chain lengths, achieving a 54% yield for this compound. cohlife.org

Another approach involves the direct iodination of an activated aromatic ring. For example, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol (B29142) through a sequence of bromination, benzyl (B1604629) protection, and a halogen exchange reaction. chemicalpapers.com

Furthermore, substituted derivatives of this compound can be prepared. For example, the synthesis of 2-bromo-1-iodo-4-octylbenzene starts with the bromination of 4-octylaniline using N-bromosuccinimide (NBS). rsc.org The resulting 2-bromo-4-octylaniline is then converted to 2-bromo-1-iodo-4-octylbenzene via diazotization with sodium nitrite in sulfuric acid, followed by reaction with potassium iodide. rsc.org

The synthesis of 1-(2-iodoethyl)-4-octylbenzene (B19508) has also been reported. google.comlookchem.com One method involves the reaction of 4-octylphenethylmethane sulfonate with sodium iodide in dry tetrahydrofuran. google.com

The following table provides a summary of the synthesis of this compound and its derivatives:

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Octylaniline | 1. NaNO₂, HCl 2. KI | This compound | 54% | cohlife.org |

| 4-tert-Octylphenol | 1. Bromination 2. Benzyl protection 3. Halogen exchange | 1-Benzyloxy-2-iodo-4-tert-octylbenzene | - | chemicalpapers.com |

| 4-Octylaniline | 1. NBS 2. NaNO₂, H₂SO₄ 3. KI | 2-Bromo-1-iodo-4-octylbenzene | - | rsc.org |

| 4-Octylphenethylmethane sulfonate | NaI | 1-(2-Iodoethyl)-4-octylbenzene | - | google.com |

These synthetic strategies provide versatile routes to this compound and its derivatives, which are valuable building blocks for the construction of more complex organic molecules. For example, this compound can be used in Sonogashira coupling reactions to form substituted alkynes. It is also a precursor for the synthesis of (4-octylphenyl)boronic acid, which is used in Suzuki coupling reactions. rsc.org

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions where two different fragments are joined together with the aid of a metal catalyst. For this compound, the high reactivity of the C-I bond, which is weaker and more polarizable than C-Br or C-Cl bonds, makes it a superior substrate for these transformations, often allowing for milder reaction conditions and higher yields.

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, offering unparalleled efficiency and functional group tolerance. This compound readily participates in several key palladium-catalyzed transformations. The general catalytic cycle for these reactions typically involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org When this compound is used as the substrate, it can be coupled with various arylboronic acids or their esters to synthesize substituted biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like palladium acetate, and requires a base to facilitate the transmetalation step. libretexts.orgnih.gov The choice of ligand, base, and solvent is crucial for achieving high efficiency. snnu.edu.cn

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / ADHP | Tris-HCl Buffer | H₂O / Organic | 37 | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O | 80-100 | >90 |

| 3 | Naphthalene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | High |

| 4 | Thiophene-3-boronic acid | CuI (catalyst) | Cs₂CO₃ | DMF | Reflux | ~89 |

Data is representative of typical Suzuki-Miyaura reactions involving aryl iodides and may not be specific to this compound. ADHP refers to air-stable dialkylphosphinobiphenyl ligands. CuI can also be used as a catalyst system under ligand-free conditions. jmchemsci.com

The Sonogashira coupling reaction is the most widely employed method for forming a bond between a C(sp²) carbon of an aryl halide and a C(sp) carbon of a terminal alkyne. libretexts.orgwikipedia.org This reaction provides a direct route to arylalkynes, which are important intermediates in the synthesis of natural products and conjugated materials. libretexts.org For this compound, the reaction involves coupling with a terminal alkyne, co-catalyzed by a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) or piperidine. wikipedia.orgorganic-chemistry.org The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. libretexts.org Copper-free protocols have also been developed. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 50 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | None | Piperidine | DMF | Room Temp |

| 3 | 1-Heptyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene | 60 |

| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | TBAF | Dioxane | 80 |

Data is representative of typical Sonogashira reactions. Conditions can be varied based on the specific substrates.

The Mizoroki-Heck reaction enables the arylation of alkenes, forming a new carbon-carbon bond at a vinylic position. mdpi.comucl.ac.uk It involves the reaction of an aryl halide, such as this compound, with an alkene in the presence of a palladium catalyst and a base. taylorandfrancis.com The reaction typically proceeds via the oxidative addition of the aryl iodide to Pd(0), followed by insertion of the olefin into the palladium-aryl bond, and subsequent β-hydride elimination to release the substituted alkene product. ucl.ac.uk This method is highly valuable for synthesizing styrenic derivatives and other functionalized olefins from simple precursors. The regioselectivity of the addition to the olefin is a key consideration in this reaction. organic-chemistry.org

Table 3: Representative Conditions for Heck Reaction of Aryl Iodides

| Entry | Alkene Partner | Palladium Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| 1 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100-120 |

| 2 | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80 |

| 3 | Butyl vinyl ether | Pd(OAc)₂ / dpppO | NaOAc | DMSO | 100 |

| 4 | Cyclohexene | PdCl₂(PPh₃)₂ | Ag₂CO₃ | Toluene | 110 |

Data is representative of typical Heck reactions. The choice of base and ligand can influence the reaction efficiency and selectivity. organic-chemistry.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems. mdpi.com Nickel, being more earth-abundant, offers significant economic and environmental advantages. This compound can serve as an excellent electrophile in various nickel-catalyzed transformations, including Kumada, Negishi, and reductive cross-couplings. These reactions often exhibit unique reactivity and selectivity profiles compared to their palladium counterparts. For instance, nickel catalysts are particularly effective in activating less reactive C-Cl bonds and can be used in reductive coupling schemes that join two different electrophiles using a stoichiometric reductant like zinc or manganese metal. nih.gov In a Kumada-type coupling, this compound would react with a Grignard reagent (e.g., Phenylmagnesium bromide) in the presence of a nickel catalyst. mdpi.com

Table 4: Representative Conditions for Nickel-Catalyzed Cross-Coupling of Aryl Iodides

| Entry | Coupling Type | Coupling Partner | Catalyst / Ligand | Reductant / Additive | Solvent | Temperature (°C) |

| 1 | Kumada | Phenylmagnesium bromide | NiCl₂(dppe) | None | THF / Ether | Room Temp - 60 |

| 2 | Reductive | 1-Bromooctane | NiI₂ / Bipyridine | Zn powder | DMF | 50 |

| 3 | Negishi | Phenylzinc chloride | Ni(acac)₂ / dppf | None | THF | 65 |

| 4 | Asymmetric Reductive | α-Chloronitrile | NiBr₂·diglyme / Chiral Ligand | Mn powder | DMA | Room Temp |

Data is representative of nickel-catalyzed reactions involving aryl iodides. nih.govnih.gov The specific conditions are highly dependent on the reaction type and substrates.

The Ullmann reaction, first reported in 1901, is a classic copper-mediated method for forming biaryl compounds through the homocoupling of two aryl halide molecules. numberanalytics.com In its traditional form, reacting this compound with copper powder at high temperatures would yield 4,4'-dioctyl-1,1'-biphenyl. While effective, these conditions are often harsh. Modern advancements have led to the development of "Ullmann-type" reactions that proceed under much milder conditions, often using a copper(I) salt catalyst, a ligand (such as phenanthroline or diamines), and a base. numberanalytics.comorganic-chemistry.org These improved protocols have also expanded the scope of the reaction to include the formation of C-O (ether) and C-N (amine) bonds, making it a versatile tool for synthesizing a wide range of diaryl ethers, diarylamines, and biaryls. organic-chemistry.orgchemicalpapers.com

Table 5: Representative Conditions for Copper-Mediated Ullmann-Type Reactions

| Entry | Reaction Type | Coupling Partner | Copper Source / Ligand | Base | Solvent | Temperature (°C) |

| 1 | C-C Homocoupling | This compound | Cu powder | None | Sand | >200 |

| 2 | C-N Coupling | Aniline | CuI / 1,10-Phenanthroline | K₃PO₄ | Dioxane | 110 |

| 3 | C-O Coupling | Phenol | CuI / N,N-Dimethyl Glycine | Cs₂CO₃ | Dioxane | 90 |

| 4 | C-C Heterocoupling | Aryllithium | CuI | None | Ether | < 0 |

Data is representative of Ullmann and Ullmann-type reactions. The classic homocoupling requires high temperatures, whereas modern ligand-assisted protocols operate under significantly milder conditions. organic-chemistry.org

Palladium-Catalyzed Cross-Couplings

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comyoutube.com

In the case of this compound, the molecule lacks strong electron-withdrawing substituents. The benzene ring is substituted with an iodo group, which is weakly deactivating, and an octyl group, which is an electron-donating alkyl group. The absence of potent electron-withdrawing groups, such as a nitro group, makes the aromatic ring electron-rich and thus not sufficiently electrophilic to be readily attacked by nucleophiles. masterorganicchemistry.com

Furthermore, the effectiveness of the leaving group in SNAr reactions for halogens follows the trend F > Cl > Br > I. youtube.com This is contrary to leaving group ability in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack—the rate-determining step. Consequently, the iodo group is considered the poorest leaving group among halogens in the context of the SNAr mechanism. youtube.com Due to these unfavorable electronic properties and the poor leaving group ability of iodine in this specific mechanism, nucleophilic aromatic substitution reactions are not a common transformation pathway for this compound.

Reactions Involving Hypervalent Iodine Chemistry

Hypervalent iodine compounds, or iodanes, are derivatives in which the iodine atom possesses a formal oxidation state higher than +1 and more than eight electrons in its valence shell. wikipedia.org These compounds, particularly λ3-iodanes (iodine(III)) and λ5-iodanes (iodine(V)), are valued in organic synthesis as versatile and environmentally benign oxidizing agents that exhibit reactivity similar to heavy metal reagents like lead(IV) and thallium(III) but without their associated toxicity. princeton.edu The reactivity of these species stems from the electrophilic nature of the hypervalent iodine center and the excellent leaving group ability of the aryl-iodine moiety upon reductive elimination. princeton.edu

Aryl iodides such as this compound serve as common and stable precursors for the synthesis of these powerful hypervalent iodine reagents. organic-chemistry.orgarkat-usa.org The presence of the long octyl chain can be advantageous, as it has been shown to improve the solubility of the resulting hypervalent iodine reagents in common organic solvents of low polarity, such as diethyl ether, THF, and toluene. cohlife.org

This compound can be readily converted into a hypervalent iodine(III) reagent through oxidation. This process transforms the iodine atom into a higher oxidation state, enabling it to participate in a variety of oxidative functionalization reactions. A key example is the synthesis of 1-alkyl-4-(diacetoxyiodo)benzenes, which are stable, crystalline solids. organic-chemistry.orgcohlife.org

The transformation of this compound to 1-(diacetoxyiodo)-4-octylbenzene is typically achieved by reacting it with an oxidizing agent like peracetic acid in a suitable solvent. cohlife.org This hypervalent derivative can then serve as a precursor for other synthetically useful reagents.

Table 1: Synthesis of a Hypervalent Iodine(III) Reagent from this compound

| Precursor | Reagent | Product | Yield | Reference |

|---|

These resulting λ3-iodanes are effective reagents for a wide range of oxidative transformations, including the oxidation of alcohols and the functionalization of carbonyl compounds. arkat-usa.orgorganic-chemistry.org

Another significant application of hypervalent iodine chemistry is the use of diaryliodonium salts for aryl transfer reactions. diva-portal.org These salts are powerful arylating agents capable of transferring one of their aryl groups to a wide variety of nucleophiles under mild conditions. diva-portal.orgdiva-portal.org Diaryliodonium salts containing the 4-octylphenyl group can be synthesized from this compound.

The synthesis typically involves the oxidation of this compound to an intermediate iodine(III) species, such as 1-(diacetoxyiodo)-4-octylbenzene, which is then reacted with another aromatic compound in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). cohlife.org This method allows for the creation of unsymmetrical diaryliodonium salts. These salts can subsequently arylate a range of nucleophiles. diva-portal.orgdiva-portal.org

Table 2: Potential Nucleophiles for Arylation by (4-Octylphenyl)aryliodonium Salts

| Nucleophile Class | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| O-Nucleophiles | Phenols, Alcohols | Diaryl ethers, Alkyl aryl ethers | diva-portal.org |

| N-Nucleophiles | Anilines, Amines | Diaryl amines, Alkyl aryl amines | diva-portal.org |

| C-Nucleophiles | Enolates (e.g., from malonates) | α-Aryl carbonyl compounds | diva-portal.org |

A key consideration in reactions with unsymmetrical diaryliodonium salts is chemoselectivity—determining which of the two aryl groups is transferred to the nucleophile. diva-portal.orgdiva-portal.org

Electrophilic Aromatic Substitution on the Benzene Ring of this compound

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of the reaction is governed by the existing substituents on the ring.

In this compound, two substituents influence the position of further substitution:

n-Octyl group: An alkyl group that is electron-donating through induction. It is classified as an activating group and an ortho, para-director. libretexts.org

Since the two groups are para to each other, their directing effects must be considered together. The activating n-octyl group directs incoming electrophiles to its ortho positions (C3 and C5). The deactivating iodo group directs to its ortho positions (also C3 and C5). Therefore, both groups reinforce substitution at the same positions. The strong activating effect of the octyl group will dominate over the deactivating effect of the iodine, making the ring reactive towards electrophiles, albeit less so than octylbenzene itself. libretexts.org

Consequently, electrophilic aromatic substitution reactions on this compound are expected to yield 3-substituted or 3,5-disubstituted products.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Iodo-2-nitro-4-octylbenzene |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 2-Bromo-1-iodo-4-octylbenzene |

| Sulfonation | Fuming H₂SO₄ | 2-Iodo-5-octylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Iodo-5-octylphenyl)ethan-1-one (if R=CH₃) |

Mechanistic Investigations of 1 Iodo 4 Octylbenzene Transformations

Elucidation of Transition-Metal-Catalyzed Reaction Mechanisms

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For substrates like 1-iodo-4-octylbenzene, the catalytic cycle typically involves a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative addition is often the initial and rate-determining step in a cross-coupling catalytic cycle. It involves the insertion of a low-valent metal center into the carbon-iodine bond of the aryl iodide, leading to a higher oxidation state for the metal.

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, and the oxidative addition of aryl halides to Ni(I) species is a commonly proposed key step. ucla.edu While Ni(0) is implicated in traditional cross-coupling, Ni(I) intermediates are frequently invoked in modern variants like cross-electrophile coupling and photoredox/nickel dual catalysis. nih.gov Detailed mechanistic studies on the oxidative addition of aryl iodides to Ni(I) complexes have been conducted using electroanalytical and statistical modeling techniques. nih.govnih.gov

These studies have revealed that the mechanism of oxidative addition can be classified based on the ligand type supporting the nickel center. nih.govnih.gov For instance, with bipyridine (bpy) or phenanthroline (phen) type ligands, the reaction may proceed through a concerted monometallic mechanism or a halogen atom abstraction followed by radical rebound within the solvent cage. ucla.edu Both pathways result in a two-electron oxidative addition at a single nickel center, forming a Ni(III)-aryl species. ucla.eduosti.gov The rate of this process is influenced by both the electronic and steric properties of the aryl iodide and the nickel complex. nih.gov For example, more electrophilic aryl iodides, such as 4-CF3-phenyl iodide, undergo more facile oxidative addition compared to less electrophilic ones like phenyl iodide. nih.gov

| Ligand Type | Proposed Mechanism | Key Features |

|---|---|---|

| Bipyridine (bpy), Phenanthroline (phen) | Concerted Monometallic or Halogen Atom Abstraction/Radical Rebound | Two-electron oxidation at a single Ni center. ucla.edu Rate is sensitive to electronic properties of the aryl iodide. nih.gov |

| Bis(diphenylphosphino)propane (BPP) type | Halogen-Atom Abstraction | Mechanistically distinct from pathways observed with other bidentate and tridentate nitrogen-based ligands. nih.gov |

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for C-C bond formation. The oxidative addition of aryl halides to a Pd(0) complex is a fundamental step in many of these catalytic cycles. chemrxiv.org For aryl halides, the most favorable mechanism is generally a three-centered concerted process involving a side attack on the carbon-halogen bond. chemrxiv.org

| Step | Description | Electron Count Change (Catalyst) |

|---|---|---|

| 1. Ligand Dissociation | Inactive 18e- Pd(0) complex loses one or more ligands to form an active, coordinatively unsaturated species. | 18e- -> 16e- or 14e- |

| 2. Complexation | The active Pd(0) catalyst coordinates to the aryl iodide. | - |

| 3. Oxidative Addition | The Pd(0) center inserts into the carbon-iodine bond via a three-centered transition state, forming a Pd(II) species. chemrxiv.org | Pd(0) -> Pd(II) |

Reductive elimination is the final bond-forming step in many cross-coupling cycles, where two organic fragments are joined together, and the metal catalyst is regenerated in its lower oxidation state. From the Pd(II) intermediate formed after oxidative addition and transmetalation, the two groups to be coupled (e.g., the 4-octylphenyl group and another organic fragment) are eliminated from the metal center, forming the final product.

The facility of reductive elimination is influenced by several factors. For instance, studies on (aryl)(fluoroaryl)palladium complexes have shown that the steric hindrance of the aryl groups and the electronic properties of the ligands play a crucial role in determining the regioselectivity and rate of the reaction. rsc.org The process is generally favored from a cis-complex, where the two groups to be eliminated are adjacent to each other. In some cases, a cis-trans isomerization may be necessary before reductive elimination can occur. researchgate.net The inclusion of free ligands (nucleophiles) can sometimes accelerate the rate of reductive elimination. researchgate.net In certain systems, particularly in oxidative coupling reactions, the oxidant itself can play a key role, leading to a cooperative reductive elimination involving a transition state with both the primary metal catalyst and a co-oxidant metal center. nih.gov

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organotin, or organomagnesium compound) to the transition-metal center (e.g., palladium). In a hypothetical Suzuki coupling of this compound, after the formation of the Aryl-Pd(II)-I complex, an organoboron reagent would transfer its organic group to the palladium, displacing the iodide and forming a diorganopalladium(II) species, which is then primed for reductive elimination.

In some cross-coupling reactions, such as the Stille reaction, transmetalation can be the rate-determining step. uva.es The efficiency of this step can be significantly affected by the steric bulk of the coupling partners. For bulky groups, the standard catalytic pathway may be slow or inefficient. In such cases, co-catalysts can open up more efficient pathways for the coupling reaction. uva.es

Oxidative Addition Pathways with Aryl Iodides

Radical Reaction Pathways Involving Aryl Iodides

Beyond two-electron polar mechanisms, aryl iodides like this compound can also participate in transformations involving radical intermediates. These pathways are central to nickel-catalyzed reductive cross-electrophile coupling reactions, which unite two different electrophiles.

In a typical scenario, a low-valent nickel complex, often generated electrochemically or photochemically, reacts with the aryl iodide. This can proceed via a single-electron transfer (SET) mechanism to generate an aryl radical and a Ni(I) species, or through the oxidative addition to form a Ni(III)-aryl intermediate which can then be involved in subsequent radical steps. The generated aryl radical (the 4-octylphenyl radical) can then be trapped by a nickel complex that has reacted with the second electrophile. This strategy, often termed cross-electrophile coupling, avoids the use of pre-formed organometallic reagents and relies on a terminal reductant, which can be supplied by an electrode.

The initiation of these radical reactions can also be achieved using photocatalysis, where a photosensitizer absorbs light and initiates an electron transfer cascade. nih.gov For instance, a silyl radical, generated photochemically, can abstract the iodine atom from an aryl iodide to produce an aryl radical, which then propagates a chain reaction. nih.gov

Electrochemical Activation Mechanisms of Aryl Iodides

The transformation of aryl iodides, including this compound, can be initiated through electrochemical activation, a process that typically involves the single-electron reduction of the aryl iodide to form an aryl radical. rsc.org This activation can proceed through two primary mechanistic pathways: direct and indirect electrolysis.

Direct Electrochemical Reduction

In direct electrolysis, the aryl iodide gains an electron directly from the cathode surface. rsc.orgnih.gov This process requires the application of highly negative reduction potentials, as aryl halides are generally difficult to reduce (potentials range from -1.88 to -3.2 V vs. SCE). nih.govrsc.org The initial step is the formation of a radical anion, which then rapidly undergoes fragmentation by cleaving the carbon-iodine bond to release an aryl radical and an iodide anion. rsc.orgnih.gov

The general mechanism can be summarized as follows:

Electron Transfer: Ar-I + e⁻ → [Ar-I]⁻•

Fragmentation: [Ar-I]⁻• → Ar• + I⁻

The generated aryl radical (e.g., the 4-octylphenyl radical) is a highly reactive intermediate that can then participate in various subsequent reactions to form new bonds. nih.gov However, the harsh conditions required for direct reduction can sometimes lead to undesired side reactions and may not be compatible with sensitive functional groups within the molecule. rsc.orgrsc.org

Indirect Electrochemical Reduction

The mediated process follows this pathway:

Mediator Reduction: Med + e⁻ → Med⁻• (at the cathode)

Electron Transfer in Solution: Med⁻• + Ar-I → Med + [Ar-I]⁻•

Fragmentation: [Ar-I]⁻• → Ar• + I⁻

Various organic and organometallic compounds can act as mediators. For instance, 1,3-dicyanobenzene has been used as a redox mediator in visible-light-assisted reactions, which helps to suppress simple hydrodehalogenation side products. researchgate.net In some systems, even molecular oxygen can act as a mediator, where it is first reduced to superoxide, which then transfers an electron to the C-I bond. rsc.org

These electrochemical methods provide a powerful alternative to traditional chemical reductants for generating aryl radicals from precursors like this compound, paving the way for various synthetic transformations.

Influence of Ligands and Additives on Reaction Efficiency and Selectivity

In transition metal-catalyzed reactions involving this compound, such as cross-coupling reactions, the choice of ligands and the use of additives are critical for controlling reaction efficiency and selectivity. These components directly influence the properties and reactivity of the metal catalyst.

Ligand Effects

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), bind to the metal center (commonly palladium) and have a profound impact on its electronic and steric properties. nih.gov This, in turn, affects the key steps of the catalytic cycle: oxidative addition, transmetalation (in couplings like Suzuki), migratory insertion (in Heck reactions), and reductive elimination.

Steric Bulk: Sterically demanding ligands, such as bulky dialkylbiarylphosphines, can enhance the rate of reductive elimination, often leading to more efficient catalysis. nih.gov However, excessive steric bulk can also favor overfunctionalization in reactions with di- or polyhalogenated substrates. nih.gov This occurs because the bulky ligand can hinder the dissociation of the catalyst from the mono-coupled product, increasing the likelihood of a second oxidative addition at another halide site. nih.gov

Electron-Donating Properties: Electron-rich ligands increase the electron density on the metal center, which generally accelerates the rate of oxidative addition of the aryl iodide into the palladium(0) complex. This is a crucial activation step in most cross-coupling reactions.

Bite Angle (for Bidentate Ligands): In the case of bidentate (two-coordination site) phosphine (B1218219) ligands, the natural bite angle influences the geometry of the catalytic complex. This can affect the stability of intermediates and the energy barriers for various steps in the catalytic cycle, thereby controlling selectivity. libretexts.org For example, in the Heck reaction, bidentate phosphine ligands typically favor a "cationic pathway," which can alter the regioselectivity of the olefin insertion. libretexts.org

| Ligand Type | General Characteristics | Effect on Reaction | Typical Reaction(s) |

|---|---|---|---|

| Monodentate Phosphines (e.g., PPh₃) | Less sterically demanding, basic. | General-purpose ligands, can allow for multiple mechanistic pathways (neutral and cationic). libretexts.org | Heck, Sonogashira wikipedia.org |

| Bulky Dialkylbiarylphosphines | Sterically hindered, strongly electron-donating. nih.gov | Promote efficient oxidative addition and reductive elimination; can increase catalyst activity. nih.gov | Suzuki, Buchwald-Hartwig |

| Bidentate Phosphines (e.g., dppe, dppp) | Form chelate complexes with defined bite angles. | Can induce high selectivity; often favor specific mechanistic pathways (e.g., cationic Heck). libretexts.orgwikipedia.org | Heck, Sonogashira |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often sterically bulky. | Form very stable palladium complexes; highly effective in various cross-couplings. nih.gov | Suzuki, Buchwald-Hartwig |

Influence of Additives

Additives are substances added to the reaction mixture that are not the substrate, catalyst, or ligand but can significantly improve the reaction's outcome.

Bases: In reactions like the Heck and Sonogashira couplings, a base is required to neutralize the hydrogen iodide (HI) formed during the catalytic cycle. The choice of base (e.g., organic amines like triethylamine (B128534) or inorganic bases like potassium carbonate) can affect reaction rates and prevent catalyst deactivation.

Coordinating Solvents/Additives: Small coordinating molecules, such as dimethyl sulfoxide (DMSO), can act as additives. In cases where bulky ligands might promote unwanted side reactions like overfunctionalization, a coordinating additive can help displace the catalyst from the product, thereby improving selectivity for the mono-functionalized product. nih.gov

| Additive | Function | Example Reaction |

|---|---|---|

| Amine Base (e.g., Et₃N, Piperidine) | Neutralizes HX byproduct, regenerates Pd(0) catalyst. researchgate.net | Heck, Sonogashira researchgate.net |

| Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Neutralizes HX byproduct; can influence catalyst stability and solubility. | Suzuki, Heck |

| Copper(I) Iodide (CuI) | Acts as a co-catalyst to facilitate the alkyne coupling step. wikipedia.org | Sonogashira wikipedia.org |

| Dimethyl Sulfoxide (DMSO) | Coordinating solvent that can suppress overfunctionalization by aiding catalyst dissociation from the product. nih.gov | Suzuki (with polyhalogenated substrates) nih.gov |

Applications of 1 Iodo 4 Octylbenzene in Advanced Materials Science

Polymer Chemistry and Polymerization Reactions

In polymer science, 1-Iodo-4-octylbenzene is employed as a monomer that can be incorporated into larger polymeric structures through various metal-catalyzed cross-coupling reactions. The reactivity of the carbon-iodine bond is central to these synthetic strategies.

Conjugated polymers, which are characterized by alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. This compound can serve as a key monomer in the synthesis of these materials via step-growth polymerization methods. The carbon-iodine bond is a highly effective reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura researchgate.netrsc.orgexpresspolymlett.commdpi.com and Stille couplings. In a typical Suzuki polymerization, this compound would react with a comonomer containing two boronic acid or boronic ester groups. The octyl side chain is crucial for rendering the resulting rigid polymer soluble in common organic solvents, which is essential for purification and for processing the material into the thin films required for electronic devices.

The integration of the 4-octylphenylene unit into polymeric frameworks is achieved through well-established coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions. For instance, in a Suzuki-Miyaura catalyst transfer polymerization, the palladium catalyst inserts into the C-I bond of this compound, which then reacts with the boronic acid derivative of a comonomer to form a new C-C bond, extending the polymer chain. researchgate.netrsc.org This process can be repeated to build high molecular weight polymers. The choice of catalyst, ligands, and reaction conditions can be tailored to control the polymer's molecular weight and properties. rsc.org

Table 1: Representative Palladium-Catalyzed Coupling Reactions for Polymer Synthesis

| Coupling Reaction | Reactant 1 (from this compound) | Reactant 2 (Comonomer) | Catalyst/Conditions | Resulting Bond |

| Suzuki-Miyaura | Aryl-Iodide | Aryl-Boronic Acid/Ester | Pd(0) complex, Base (e.g., K₂CO₃, CsF) | Aryl-Aryl |

| Stille | Aryl-Iodide | Aryl-Stannane | Pd(0) complex | Aryl-Aryl |

| Heck | Aryl-Iodide | Alkene | Pd(0) complex, Base | Aryl-Alkene |

| Sonogashira | Aryl-Iodide | Terminal Alkyne | Pd(0) complex, Cu(I) cocatalyst, Base | Aryl-Alkyne |

| Buchwald-Hartwig | Aryl-Iodide | Amine | Pd(0) complex, Base | Aryl-Amine |

This table illustrates common coupling reactions where an aryl iodide like this compound can be used as a reactant to build polymeric structures.

Arylamine polymers are widely used as hole-transporting materials in organic electronics due to their favorable electronic properties and stability. This compound can be used to synthesize these polymers through the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction forms a bond between the aryl group of this compound and a nitrogen atom of a primary or secondary amine. By using a comonomer containing two amine functionalities (a diamine), a polymerization reaction can occur, leading to the formation of a poly(arylamine) where the 4-octylphenylene units are linked by nitrogen atoms. These polymers are essential components in the hole transport layers of OLEDs. nih.govresearchgate.netnih.gov

Organic Electronic Materials Development

The polymers and materials derived from this compound are directly applicable to the field of organic electronics. The physical properties imparted by the 4-octylphenylene unit—namely solubility and influence on thin-film morphology—are critical for device performance.

Organic thin-film transistors (OTFTs) are key components in flexible displays, sensors, and printable electronics. rsc.org The active component is a thin film of an organic semiconductor. Polymers containing 4-octylphenylene units, synthesized using this compound, can be designed as p-type (hole-transporting) or n-type (electron-transporting) semiconductors. The long, flexible octyl chains play a critical role in how the polymer chains pack together in the solid state. This "side-chain engineering" influences the thin-film morphology, affecting the degree of crystallinity and the intermolecular electronic coupling, which in turn dictates the charge carrier mobility of the OTFT. scispace.com Solution-processing techniques, such as spin-coating or inkjet printing, are enabled by the solubility provided by the octyl groups, allowing for the low-cost fabrication of large-area devices. rsc.orgnih.gov

Table 2: Key Performance Parameters for OTFTs

| Parameter | Symbol | Desired Value | Influence of Molecular Structure |

| Charge Carrier Mobility | µ | High (> 1 cm²/Vs) | Dependent on polymer backbone and solid-state packing (influenced by side chains like octyl groups) |

| On/Off Current Ratio | I_on/I_off | High (> 10⁶) | Related to the semiconductor's band gap and quality of the dielectric interface |

| Threshold Voltage | V_th | Low (close to 0 V) | Affected by charge traps at the semiconductor-dielectric interface |

This table outlines important metrics for evaluating OTFT performance, which are influenced by the chemical structure of the organic semiconductor derived from precursors like this compound.

In Organic Light-Emitting Diodes (OLEDs), materials derived from this compound can be incorporated into several layers of the device stack. As part of poly(arylamine)s, they function as the hole-injection or hole-transport layer (HTL), facilitating the movement of positive charges from the anode towards the emissive layer. nih.govresearchgate.net When copolymerized with emissive monomers, they can also be part of the emissive layer (EML) itself. In this context, the bulky octyl side chains can serve to increase the distance between polymer backbones, which helps to prevent aggregation-caused quenching of the light emission. This leads to improved photoluminescent quantum efficiency and better device performance. The enhanced solubility also allows for the formation of uniform, high-quality thin films, which are essential for efficient and stable OLED operation.

Development of Organic Semiconductors

While direct applications of this compound as a standalone organic semiconductor are not prominent, its true value lies in its role as a key intermediate in the synthesis of more complex and functional semiconductor materials. The presence of the iodo group on the benzene (B151609) ring provides a reactive site for palladium-catalyzed cross-coupling reactions, which are instrumental in constructing the extended π-conjugated systems essential for charge transport in organic semiconductors.

The octyl group, on the other hand, imparts crucial solubility to the resulting materials. This enhanced solubility in common organic solvents is a significant advantage for the fabrication of organic electronic devices, as it allows for solution-based processing techniques such as spin-coating and printing. These methods are generally more cost-effective and scalable than the vacuum deposition techniques often required for inorganic semiconductors.

One of the primary synthetic routes where this compound proves invaluable is the Sonogashira cross-coupling reaction . This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. libretexts.orgnih.govorganic-chemistry.org By coupling this compound with various acetylene derivatives, researchers can construct a wide array of conjugated molecules with tailored electronic properties. The resulting arylalkynes and conjugated enynes serve as the backbones for organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). libretexts.org

For instance, the synthesis of poly(phenylacetylene) (PPA) derivatives, a class of conjugated polymers with interesting semiconducting properties, can be envisioned starting from precursors derived from this compound. researchgate.net The octyl side chains would ensure the polymer's solubility, making it processable for device fabrication.

Role as a Synthetic Building Block for Complex Molecules in Materials Research

The utility of this compound extends beyond the synthesis of organic semiconductors to a broader range of complex molecules for materials research. Its role as a versatile building block is primarily attributed to its reactivity in various palladium-catalyzed cross-coupling reactions, including the Suzuki and Sonogashira reactions. libretexts.orgnih.gov These reactions are foundational in modern organic synthesis, allowing for the precise construction of intricate molecular architectures.

The Suzuki-Miyaura coupling , for example, enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically an arylboronic acid. nih.govresearchgate.net This reaction is exceptionally tolerant of a wide range of functional groups, making it a powerful tool for assembling complex biaryl and polyaryl structures. These structures are often the core components of liquid crystals, luminescent materials, and other functional organic materials. beilstein-journals.orgbeilstein-journals.orgnih.gov

The general scheme for these coupling reactions highlights the versatility of this compound as a starting material:

Table 1: Key Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | This compound + Terminal Alkyne | Palladium catalyst, Copper(I) cocatalyst, Amine base | Arylalkynes, Conjugated Enynes |

| Suzuki-Miyaura Coupling | this compound + Arylboronic Acid | Palladium catalyst, Base | Biaryl Compounds |

The synthesis of liquid crystalline materials is another area where this compound can serve as a crucial precursor. beilstein-journals.orgnih.gov The rigid phenyl ring provides the necessary mesogenic core, while the flexible octyl chain contributes to the formation of liquid crystalline phases over a specific temperature range. By strategically coupling this compound with other aromatic units, researchers can design and synthesize novel liquid crystals with specific phase behaviors and electro-optical properties for applications in displays and sensors. beilstein-journals.orgnih.gov

In essence, the 4-octylphenyl moiety, readily introduced through reactions involving this compound, is a common structural motif in a variety of advanced materials. The long alkyl chain not only enhances solubility but can also influence the self-assembly and molecular packing of the final material, which are critical determinants of its macroscopic properties.

Theoretical and Computational Studies on Iodoalkylbenzenes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and predicting the reactivity of molecules like 1-iodo-4-octylbenzene. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy. These calculations provide valuable insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electron-donating nature of the para-octyl group is expected to raise the HOMO energy level compared to iodobenzene, while the iodine atom's electronegativity and ability to participate in halogen bonding influence the LUMO. DFT calculations can precisely quantify these effects. Furthermore, DFT can map the electrostatic potential (ESP) surface, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. In this compound, the area around the iodine atom is expected to show a region of positive electrostatic potential (a "sigma-hole"), making it a site for halogen bonding interactions.

Table 1: Calculated Electronic Properties of Substituted Iodobenzenes from DFT Studies.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Iodobenzene | -5.89 | -0.75 | 5.14 |

| 4-Iodotoluene | -5.75 | -0.68 | 5.07 |

| This compound (Estimated) | -5.72 | -0.65 | 5.07 |

| 4-Iodoanisole | -5.58 | -0.61 | 4.97 |

| 4-Nitrolodobenzene | -6.45 | -2.85 | 3.60 |

Note: Data for iodobenzene, 4-iodotoluene, 4-iodoanisole, and 4-nitroiodobenzene are representative values from DFT calculations on substituted arenes. The values for this compound are estimated based on the electronic effect of a long-chain alkyl group being similar to a methyl group.

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction.

For reactions involving iodoalkylbenzenes like this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), DFT calculations can map out the potential energy surface of the catalytic cycle. This includes steps like oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl iodide to the palladium(0) catalyst is often the rate-determining step. Computational modeling of this step for a series of para-substituted iodobenzenes has shown that electron-withdrawing groups facilitate this process by lowering the activation energy.

A study on the oxidative addition of 4-substituted iodobenzenes to a Pd(PMe₃)₂ complex revealed a barrierless bisphosphine pathway, with the reaction's free energy being significantly influenced by the para-substituent. nih.gov The octyl group in this compound is weakly electron-donating, which would slightly decrease the exergonicity of this step compared to unsubstituted iodobenzene.

Table 2: Calculated Free Energies for the Oxidative Addition of para-Substituted Iodobenzenes to a Pd(0) Complex. nih.gov

| Substituent (at para position) | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| -OCH₃ | - | -34.7 |

| -H | - | -35.9 |

| -CF₃ | - | -38.2 |

| -NO₂ | - | -40.4 |

Prediction of Structure-Reactivity Relationships

A cornerstone of physical organic chemistry is the establishment of relationships between a molecule's structure and its reactivity. Computational chemistry provides a powerful avenue for quantifying these relationships. For substituted aromatic compounds like iodoalkylbenzenes, the Hammett equation is a widely used linear free-energy relationship that correlates reaction rates and equilibrium constants with substituent-dependent parameters.

The Hammett equation is given by: log(k/k₀) = σρ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. A plot of log(k/k₀) versus σ for a series of reactions with different substituents should yield a straight line.

For the oxidative addition of 4-substituted iodobenzenes to a palladium complex, a linear correlation was found between the reaction free energy and the Hammett σp constants of the para-substituents. nih.gov This demonstrates that the electronic effect of the substituent directly influences the thermodynamics of this key step in cross-coupling reactions. The octyl group is an alkyl group and has a negative Hammett constant (σp ≈ -0.17), indicating it is a weak electron-donating group. Based on the correlation, this compound would be expected to have a slightly less exergonic reaction free energy for oxidative addition compared to iodobenzene (σp = 0).

Comparative Analysis with Other Halogenated Alkylbenzenes

The reactivity of halogenated alkylbenzenes is significantly influenced by the nature of the halogen atom. Computational studies allow for a systematic comparison of the properties of these compounds, providing insights into trends in reactivity. A key factor is the strength of the carbon-halogen (C-X) bond, which generally decreases down the group from fluorine to iodine.

DFT calculations can be used to compute the bond dissociation energies (BDEs) for the C-X bond in the 1-halo-4-octylbenzene series. The C-I bond in this compound is the weakest among the halogens, making it the most reactive in processes where C-X bond cleavage is the rate-determining step, such as in many cross-coupling reactions.

Another important property is the electronegativity and polarizability of the halogen. Iodine is the least electronegative but most polarizable of the common halogens. This high polarizability makes the iodine atom a good leaving group and also enables it to form halogen bonds, which can influence reaction pathways and intermolecular interactions.

Table 3: Comparison of Calculated Properties for 1-Halo-4-octylbenzenes.

| Halogen (X) | C-X Bond Length (Å) (Estimated) | C-X Bond Dissociation Energy (kcal/mol) (Estimated) | Electronegativity (Pauling Scale) |

| F | 1.36 | 125 | 3.98 |

| Cl | 1.74 | 96 | 3.16 |

| Br | 1.91 | 81 | 2.96 |

| I | 2.11 | 65 | 2.66 |

Note: The bond lengths and BDEs are estimated based on typical values for halogenated benzenes. The trend of decreasing bond strength and increasing bond length down the group is well-established.

Future Research Directions and Emerging Trends in 1 Iodo 4 Octylbenzene Chemistry

Novel Catalytic Systems for C-I Bond Functionalization

The functionalization of the C-I bond in aryl iodides like 1-iodo-4-octylbenzene is a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures. While palladium-catalyzed cross-coupling reactions are well-established, emerging research is focused on developing novel catalytic systems that offer milder reaction conditions, lower costs, and unique reactivity profiles.

A significant trend is the exploration of photocatalysis . Visible-light-induced methods are gaining traction as they provide energy-efficient pathways for activating the C-I bond. acs.org Research has demonstrated bismuth-based photocatalysis for the activation and coupling of aryl iodides, where light plays a dual role in promoting both oxidative addition and the homolytic cleavage of the aryl-metal bond. nih.gov Similarly, light-enabled palladium catalysis can be used to transfer iodine from an aryl iodide to a nonactivated C(sp³)–H bond, operating through a non-traditional Pd⁰/Pdᴵ catalytic cycle. ethz.ch Copper-mediated photocatalytic systems are also being developed to facilitate reactions such as fluorination and hydroxylation of aryl iodides under ambient conditions. acs.org

Beyond photoredox catalysis, catalyst-free approaches are emerging. Direct activation of aryl halides to form aryl radicals can be achieved using visible light and halogen bonding interactions with a Lewis base, circumventing the need for expensive photocatalysts. rsc.org Metal-free activation has also been shown using phosphine (B1218219) catalysts under blue light irradiation, which generates radicals through catalyst-induced absorption enhancement. organic-chemistry.org

Furthermore, research into earth-abundant metal catalysts, such as copper, continues to evolve. Improved copper-based catalyst systems, utilizing specific ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline, enhance cross-coupling reactions and reduce the need for excess reagents. researchgate.netnih.gov The development of novel ligands, such as carbonyl-phosphine oxides, is also proving effective in copper-catalyzed C-S coupling reactions involving aryl iodides. cjcatal.com These advancements aim to replace expensive and less sustainable palladium catalysts in industrial applications.

| Catalyst System Type | Metal/Element | Activation Method | Key Advantage |

| Photocatalysis | Bismuth | Visible Light | Chemoselective C-C bond formation from aryl iodides. nih.gov |

| Photocatalysis | Palladium | Visible Light | C(sp³)–H iodination using aryl iodides as iodine source. ethz.ch |

| Photocatalysis | Copper | Visible Light | Mild conditions for functionalization (e.g., fluorination). acs.org |

| Cooperative Catalysis | Palladium/Norbornene | Thermal | Direct C-H functionalization of heteroaryl iodides. rsc.org |

| Metal-Free Catalysis | Phosphine | Visible Light | Avoids expensive and toxic metal catalysts. organic-chemistry.org |

| Catalyst-Free | N/A | Visible Light/Halogen Bonding | Direct aryl radical formation without a photocatalyst. rsc.org |

| Improved Ullmann-type | Copper | Thermal | Reduced catalyst loading and milder conditions. researchgate.netnih.gov |

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the synthesis of this compound and its derivatives. zenodo.org The focus is on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient methods.

One major area of development is the move towards metal-free iodination methods . These strategies aim to eliminate the environmental impact and cost associated with metal catalysts. Approaches using a simple iodine source combined with an oxidant, such as sodium nitrite (B80452) with air and silica-supported sulfuric acid, represent a greener alternative for the iodination of aromatic compounds.

Biocatalysis offers a powerful and sustainable route for producing aromatic compounds. researchgate.net Research is exploring the use of microbial biocatalysts to synthesize aromatics from renewable feedstocks like D-glucose. nih.gov By manipulating metabolic pathways in microorganisms, it's possible to direct carbon flow towards the synthesis of specific aromatic precursors. nih.gov The integration of biocatalysis with traditional chemical transformations could expand the range of chemicals producible from renewable sources. researchgate.netnih.gov Enzymes, including imine reductases (IREDs) and cytochrome P450s, are being engineered to perform highly selective reactions under mild conditions, which can significantly shorten synthetic routes and reduce waste. acs.orgnih.gov

The use of alternative energy sources is another key trend. Microwave-assisted synthesis , for example, can dramatically reduce reaction times from hours to minutes, leading to lower energy consumption and often improved product yields compared to conventional heating methods. acs.org Furthermore, the utilization of carbon dioxide as a C1 feedstock for synthesizing carboxylic acid derivatives from alkyl halides is a promising area of research for creating more sustainable chemical processes. thieme.com

| Sustainable Approach | Core Principle | Example Application | Potential Benefit |

| Metal-Free Iodination | Waste Reduction | Iodination using I₂/NaNO₂ and a solid acid support. | Avoids metal contamination and catalyst costs. |

| Biocatalysis | Renewable Feedstocks | Microbial synthesis of aromatics from D-glucose. nih.gov | Reduces reliance on fossil fuels. |

| Enzymatic Synthesis | High Selectivity | Engineered enzymes (e.g., IREDs) for specific transformations. nih.gov | Fewer side products and purification steps. |

| Microwave Heating | Energy Efficiency | Rapid synthesis of organic compounds and nanomaterials. acs.org | Reduced energy consumption and faster reactions. |

| CO₂ Utilization | Atom Economy | Catalytic C-C bond formation using CO₂. thieme.com | Utilizes a greenhouse gas as a chemical feedstock. |

Advanced Materials Design Leveraging this compound Scaffolds

The this compound scaffold is a valuable building block for a variety of functional organic materials due to the combination of its reactive C-I bond and the solubility-enhancing octyl group. Future research is aimed at designing advanced materials with tailored electronic, optical, and self-assembly properties.

In the field of organic electronics , this compound and its derivatives are crucial precursors for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemicalbull.com The octyl group improves the processability of these materials, facilitating their deposition from solution to create the thin films essential for device fabrication. There is a particular interest in using hypervalent iodine compounds, derived from iodoarenes, in the development of materials for flexible OLEDs. manac-inc.co.jp

This compound also serves as a key starting material for creating hole-transporting materials (HTMs) for next-generation solar cells, particularly perovskite solar cells. The ability to easily modify the 4-(octyl)phenyl moiety through cross-coupling reactions allows for the fine-tuning of the material's properties to optimize device performance.

The broader class of alkylbenzenes, to which this compound belongs, are important intermediates in the chemical industry. fiveable.me The functionalization of the alkylbenzene core is a powerful strategy for creating complex molecules. researchgate.net Research into the cooperative catalysis of gold and chiral Brønsted acids, for instance, has enabled the asymmetric C(sp²)-H functionalization of alkyl benzenes, opening pathways to new chiral materials. researchgate.netchemrxiv.org The development of new catalytic methods to functionalize the aromatic ring or the alkyl chain will continue to expand the library of accessible materials derived from these scaffolds. taylorandfrancis.com

Interdisciplinary Research Opportunities

The versatility of this compound and related organoiodine compounds opens up numerous opportunities for interdisciplinary research, bridging organic chemistry with materials science, medicinal chemistry, and chemical biology.

In medicinal chemistry , organoiodine compounds are being investigated for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. chemicalbull.com While the lability of the C-I bond can be a challenge, it also presents an opportunity for designing prodrugs or targeted therapeutic agents. A closely related structure, 1-(2-iodoethyl)-4-octylbenzene (B19508), is a critical intermediate in the synthesis of Fingolimod Hydrochloride, a significant therapeutic agent, highlighting the pharmaceutical relevance of this structural class. nbinno.com

The high atomic weight of iodine makes polyiodoorganic compounds suitable for use as X-ray contrast agents in medical imaging. wikipedia.org Future research could focus on designing novel, water-soluble, and non-toxic agents based on the this compound scaffold for applications in urography and angiography. wikipedia.org

In the realm of chemical biology , the C-I bond can serve as a reactive handle for bioconjugation or for developing chemical probes to study biological systems. The integration of biocatalysis and photocatalysis, or "photobiocatalysis," is an emerging field that could unlock new synthetic capabilities for creating complex, biologically active molecules. researchgate.net This approach combines the selectivity of enzymes with the unique activation modes of light, providing a powerful tool for interdisciplinary research. researchgate.net

Q & A

Q. What are the key safety precautions when handling 1-Iodo-4-octylbenzene in laboratory settings?

- Methodological Answer: Handling iodinated aromatic compounds requires strict adherence to safety protocols. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as iodinated compounds may release toxic vapors during reactions . Emergency measures, such as safety showers and eyewash stations, should be accessible. Waste must be segregated and disposed of via licensed hazardous waste contractors to prevent environmental contamination .

Q. What are the standard methods for synthesizing this compound, and what are the critical parameters affecting yield?

- Methodological Answer: A common synthesis route involves electrophilic iodination of 4-octylbenzene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Key parameters include:

- Temperature control (0–5°C to minimize side reactions).

- Solvent choice (polar aprotic solvents like dichloromethane enhance electrophilic substitution).

- Stoichiometric ratio (excess iodine source ensures complete substitution).

Yields typically range from 60–80%, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers purify this compound after synthesis, and what analytical techniques confirm its purity?

- Methodological Answer: Post-synthesis purification involves:

- Liquid-liquid extraction to remove unreacted iodine.

- Column chromatography (silica gel, non-polar eluents).

Purity is confirmed using: - ¹H/¹³C NMR (aromatic proton shifts at δ 7.1–7.4 ppm; octyl chain signals at δ 0.8–1.6 ppm).

- Mass spectrometry (MS) (expected molecular ion peak at m/z 318 [M⁺]).

- Melting point analysis (literature comparison).

High-performance liquid chromatography (HPLC) may resolve trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using this compound in cross-coupling reactions?

- Methodological Answer: Yield discrepancies often arise from:

- Catalyst deactivation (e.g., Pd catalysts poisoned by iodine byproducts).